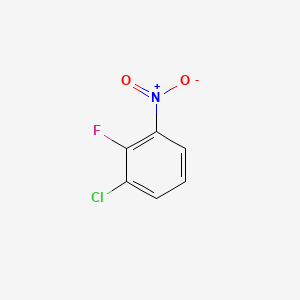

1-Chloro-2-fluoro-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAHXNSORRGCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175287 | |

| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-49-2, 70572-60-0 | |

| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2106-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorofluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2-fluoro-3-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ58RN24KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Chloro-2-fluoro-3-nitrobenzene CAS number and properties

An In-Depth Technical Guide to 1-Chloro-2-fluoro-3-nitrobenzene (CAS: 2106-49-2)

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, synthesis, chemical reactivity, applications, and safety protocols, offering field-proven insights beyond standard data sheets.

Core Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose utility is defined by the unique electronic interplay of its three functional groups: a nitro group, a chlorine atom, and a fluorine atom. This specific substitution pattern (1-chloro, 2-fluoro, 3-nitro) dictates its reactivity and makes it a valuable building block for introducing complex functionalities in multi-step syntheses.

Its primary identifier is the CAS (Chemical Abstracts Service) Registry Number 2106-49-2 [1][2][3]. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2106-49-2 | [1][4][5] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 3-Chloro-2-fluoronitrobenzene, 2-Fluoro-3-chloronitrobenzene | [4] |

| Molecular Formula | C₆H₃ClFNO₂ | [3][4][5] |

| Molecular Weight | 175.54 g/mol | [4][6] |

| Appearance | Yellow to brown liquid | [5][6] |

| Melting Point | 5 °C | [6] |

| Boiling Point | 106 °C @ 5 Torr | [6] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| Topological Polar Surface Area | 45.8 Ų | [4] |

Synthesis Pathway: Halogen Exchange (Halex) Reaction

The industrial synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution known as the Halogen Exchange (Halex) reaction. This process involves the displacement of a chlorine atom from a dichlorinated precursor with fluoride.

The most cited precursor is 2,3-dichloronitrobenzene. The choice of this starting material is strategic; the nitro group at the 3-position electronically activates the chlorine at the 2-position (ortho) for nucleophilic attack, making it more susceptible to substitution than the chlorine at the 3-position (meta).

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2,3-Dichloronitrobenzene

This protocol is based on established industrial synthesis methodologies[6].

-

Vessel Preparation and Dehydration: Charge a suitable four-necked flask with 2,3-dichloronitrobenzene (e.g., 2.08 mol) and potassium fluoride (KF, e.g., 1.93 mol). Heat the mixture to 140-150 °C under reduced pressure for approximately 3 hours to remove residual water. Expertise & Experience: Anhydrous conditions are critical. KF is hygroscopic, and any water present will react with the substrate and reduce yield by forming undesired hydroxylation byproducts.

-

Catalyst Addition: After dehydration, bring the reactor to 140 °C. Add a phase-transfer catalyst such as tetramethylammonium chloride (e.g., 0.06 mol) to the mixture over a temperature range of 150-160 °C. Expertise & Experience: The phase-transfer catalyst is essential for solubilizing the fluoride salt in the organic phase, thereby facilitating its reaction with the aromatic substrate.

-

Reaction: Heat the reaction mixture to 165 ± 5 °C and maintain for 8 hours. Monitor the reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture. Wash the mixture with water to remove unreacted KF and the catalyst. Separate the organic phase.

-

Isolation: Purify the organic phase by distillation to separate the final product, this compound, from unreacted starting material. A reported yield for this process is approximately 87.6%[6].

Chemical Reactivity: A Study in Nucleophilic Aromatic Substitution (SₙAr)

The synthetic value of this compound lies in its predictable reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SₙAr) mechanism. The outcome of such reactions is governed by the electronic properties of the substituents.

-

Activating Group: The nitro (NO₂) group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.

-

Leaving Groups: Both fluorine and chlorine are potential leaving groups. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . Fluorine, being the most electronegative element, has the strongest inductive electron-withdrawing effect. This effect stabilizes the negatively charged Meisenheimer complex more effectively than chlorine does, making the C-F bond more susceptible to attack. Consequently, fluorine is a better leaving group than chlorine in SₙAr reactions , which is counterintuitive to bond strength considerations but is a cornerstone of SₙAr reactivity[7].

In this compound, the fluorine atom is at the 2-position (ortho to the nitro group), while the chlorine is at the 1-position (meta to the nitro group). The ortho position is highly activated. Therefore, nucleophilic attack will overwhelmingly occur at the C-F bond, displacing the fluoride ion.

Caption: Generalized SₙAr mechanism on this compound.

Applications in Drug Discovery and Agrochemicals

This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[2][8].

-

Precursor to Bioactive Anilines: The most common subsequent transformation is the reduction of the nitro group to an amine (aniline). The resulting 3-chloro-2-fluoroaniline is a valuable synthon. The presence of ortho-fluoro and meta-chloro substituents provides steric and electronic properties that are often sought in the design of kinase inhibitors and other targeted therapeutics.

-

Role in Kinase Inhibitor Synthesis: This compound is listed in chemical databases as "Gefitinib Impurity 46" [4]. Gefitinib is an EGFR kinase inhibitor used in cancer therapy. While the main synthesis routes for Gefitinib typically use the isomeric 3-chloro-4-fluoroaniline[9][10], the presence of this compound as a known impurity suggests it may arise from isomeric impurities in the starting materials for the aniline precursor or be involved in alternative, less-common synthetic routes. Its structural similarity makes it a crucial reference standard for quality control in pharmaceutical manufacturing.

-

Broader Context in Medicinal Chemistry: The combination of nitro, chloro, and fluoro groups on an aromatic ring is a recurring motif in compounds designed to combat neglected tropical diseases. Studies have shown that these functional groups contribute significantly to the antileishmanial and antichagasic activity of various molecular backbones, making derivatives of this compound promising leads for further investigation[10].

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory setting.

GHS Hazard Classification

| Hazard Class | Statement | Code | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [6] |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [8] |

| Acute Toxicity, Inhalation | Toxic if inhaled | H331/H332 | [8] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [8] |

| Eye Damage/Irritation | Causes serious eye irritation | H319 | [8] |

| STOT Single Exposure | May cause respiratory irritation | H335 | [8] |

Protocol for Safe Handling and Emergency Response

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a lab coat or impervious clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

-

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. Store locked up.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.

- Ming, X., You, F., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Organic Chemistry, 4(5), 361-363.

-

Filo. (n.d.). Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

chemconnections.org. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]

- Kamdem, B. P., & Ferreira, E. I. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets, 22(4), 379-398.

Sources

- 1. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. chemconnections.org [chemconnections.org]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Chloro-2-fluoro-3-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies for 1-Chloro-2-fluoro-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights. The content is structured to deliver not just technical specifications but also the scientific rationale behind its applications and analytical characterization, ensuring a thorough understanding for its use as a key chemical intermediate.

Introduction

This compound is a halogenated nitroaromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its trifunctionalized benzene ring, featuring chloro, fluoro, and nitro groups, offers a versatile platform for synthetic transformations. The specific arrangement of these substituents—an ortho-fluoro, a meta-chloro, and a nitro group—creates a unique electronic and steric environment that dictates its reactivity and makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and agrochemicals.[1] Understanding its core physicochemical properties is paramount for its effective handling, reaction optimization, and the characterization of its derivatives.

Molecular Structure and Identification

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity. This section details the key identifiers for this compound.

-

Molecular Formula: C₆H₃ClFNO₂[2]

-

Synonyms: 3-Chloro-2-fluoronitrobenzene, 2-Fluoro-3-chloronitrobenzene[4][6]

Structure:

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing synthetic routes and purification strategies. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Yellow to brown liquid | [4][5] |

| Melting Point | 5 °C | [4] |

| Boiling Point | 106 °C at 5 Torr | [4][7] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in water.[1][4] Insoluble in water but soluble in ether and dichloromethane as per similar compounds.[7] (Note: Contradictory data exists; solubility should be experimentally verified.) | |

| Flash Point | 99.6 ± 21.8 °C | [4] |

| Refractive Index | 1.555 | [4] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | [3] |

| XLogP3 (LogP) | 2.5 | [3][4] |

Expert Insight: The XLogP3 value of 2.5 indicates a moderate level of lipophilicity, suggesting that the compound will have good solubility in many organic solvents but limited solubility in aqueous media. The conflicting reports on water solubility[1][4][7] highlight the importance of verifying supplier data with in-house experimental determination, especially when designing biphasic reaction systems or aqueous workups.

Synthesis and Reactivity Profile

Synthesis

This compound is typically synthesized via nucleophilic aromatic substitution (SNAᵣ). A common industrial method involves the reaction of 2,3-dichloronitrobenzene with an alkali metal fluoride, such as potassium fluoride (KF).[4]

Reaction Scheme: 2,3-Dichloronitrobenzene + KF → this compound + KCl

This reaction is often carried out at elevated temperatures in the presence of a phase-transfer catalyst (e.g., tetramethylammonium chloride) to enhance the solubility and reactivity of the fluoride salt.[4] The choice of a polar aprotic solvent is also common for such fluorination reactions.[8]

Reactivity

The reactivity of this compound is dominated by the interplay of its three functional groups:

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. However, it powerfully activates the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to it. This group can also be readily reduced to an aniline (amino group), which is a cornerstone transformation in the synthesis of many pharmaceuticals and dyes.[9][10]

-

Halogen Substituents (Cl and F): The fluorine atom, being ortho to the nitro group, is highly activated towards nucleophilic displacement. The chlorine atom, being meta to the nitro group, is significantly less activated. This differential reactivity allows for selective substitution reactions, making the compound a versatile synthetic intermediate.

-

Reduction of the Nitro Group: A key reaction is the selective reduction of the nitro group to form 2-chloro-6-fluoroaniline. This transformation is crucial as haloanilines are vital intermediates.[9] This is often achieved using methods like catalytic hydrogenation (e.g., with Pt/C or Pd/C catalysts) or metal/acid reductions (e.g., Fe/HCl).[11] Care must be taken during catalytic hydrogenation to avoid hydrodehalogenation (loss of Cl or F).[10]

Experimental Protocols for Characterization

Ensuring the identity and purity of this compound is critical for its use in research and development. The following are standard, self-validating protocols for its characterization.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, a reversed-phase method is highly effective.

Methodology:

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water (HPLC grade).

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Elution: Isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

Standard Preparation:

-

Accurately weigh ~10 mg of a certified reference standard of this compound.

-

Dissolve in acetonitrile to make a 100 mL solution (Concentration ~100 µg/mL).

-

-

Sample Preparation:

-

Prepare the sample to be tested at the same concentration as the standard using acetonitrile.

-

-

System Suitability:

-

Inject the standard solution five times.

-

The relative standard deviation (RSD) of the peak area for the five injections must be ≤ 2.0%. This validates the precision of the system.

-

-

Analysis:

-

Inject the sample solution.

-

The purity is calculated by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Causality: A C18 column is chosen for its hydrophobicity, which effectively retains the moderately nonpolar analyte. The acetonitrile/water mobile phase allows for fine-tuning of the retention time. UV detection at 254 nm is suitable due to the strong absorbance of the nitroaromatic chromophore.

Protocol: Structural Confirmation by FT-IR Spectroscopy

Principle: Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Methodology:

-

Sample Preparation: As the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Collection: Collect a background spectrum of the clean salt plates to subtract atmospheric interferences (CO₂, H₂O).

-

Sample Analysis: Apply a small drop of the sample to one plate and gently press the second plate on top to create a thin, uniform film. Place the plates in the spectrometer and collect the spectrum.

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands:

-

C-NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹

-

C-NO₂ Symmetric Stretch: ~1345-1385 cm⁻¹

-

C-Cl Stretch: ~600-800 cm⁻¹

-

C-F Stretch: ~1000-1400 cm⁻¹ (often complex in aromatic systems)

-

Aromatic C=C Stretch: ~1400-1600 cm⁻¹

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹

-

-

Trustworthiness: The presence of strong, distinct peaks in the asymmetric and symmetric nitro stretching regions, along with bands corresponding to the carbon-halogen and aromatic moieties, provides a high-confidence fingerprint for the compound's structure. Comparing the obtained spectrum with a reference spectrum from a database (e.g., NIST, Coblentz Society) confirms its identity.[12]

Visualization of Analytical Workflow

The logical flow for the complete characterization of a newly received or synthesized batch of this compound is crucial for ensuring quality control in a research setting.

Caption: Workflow for Quality Control of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][13] Causes skin and serious eye irritation.[3][13] It is classified as a toxic liquid.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13] Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[1] The compound is stable under normal conditions.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physicochemical properties that make it suitable for a range of synthetic applications in the pharmaceutical and agrochemical sectors. Its unique reactivity, stemming from the strategic placement of chloro, fluoro, and nitro groups, allows for selective chemical modifications. A thorough understanding of its properties, coupled with robust analytical protocols for identity and purity verification as outlined in this guide, is essential for its safe and effective use in scientific research and development.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75016, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017500, 1-Chloro-3-fluoro-2-nitrobenzene. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

MDPI. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from NIST Chemistry WebBook: [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

-

PubMed. (2013). Halogen-specific total organic halogen analysis: Assessment by recovery of total bromine. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]

-

IndiaMART. (n.d.). 1 Chloro 2 Fluoro 3 Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2014). Selective Hydrogenation of Halonitrobenzenes. Retrieved from [Link]

-

Bentham Science. (2012). Selective Hydrogenation of Halonitrobenzenes. Retrieved from [Link]

-

Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]

Sources

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. H61989.14 [thermofisher.com]

- 6. capotchem.com [capotchem.com]

- 7. chembk.com [chembk.com]

- 8. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 12. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]

- 13. fishersci.at [fishersci.at]

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-2-fluoro-3-nitrobenzene via Halogen Exchange

Abstract

This technical guide provides an in-depth examination of the synthesis of 1-chloro-2-fluoro-3-nitrobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries[1], starting from 2,3-dichloronitrobenzene. The core of this transformation is the halogen exchange (Halex) reaction, a specific application of nucleophilic aromatic substitution (SNAr). This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and explores the critical parameters for process optimization. By integrating mechanistic theory with practical application, this guide serves as a comprehensive resource for professionals engaged in complex organic synthesis.

Strategic Importance and Synthetic Overview

This compound serves as a critical building block for constructing more complex molecular architectures.[1][2] Its trifunctional nature—possessing chloro, fluoro, and nitro groups—offers multiple handles for subsequent chemical modifications. The target molecule is most efficiently synthesized from 2,3-dichloronitrobenzene through a regioselective nucleophilic aromatic substitution (SNAr) reaction. This process, commonly referred to as a Halex (halogen exchange) reaction, involves the displacement of an activated chlorine atom by a fluoride anion.[3]

The success of this synthesis hinges on understanding the electronic factors that govern SNAr reactions and meticulously controlling the reaction conditions to favor the desired monosubstitution product.

Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The conversion of 2,3-dichloronitrobenzene to this compound is a classic example of the SNAr addition-elimination mechanism.[4][5] Unlike SN2 reactions, which are prohibited on sp²-hybridized carbons of an aromatic ring due to steric hindrance, the SNAr pathway provides a viable route for nucleophilic substitution.[5]

Pillars of the SNAr Mechanism:

-

Ring Activation: The reaction is contingent upon the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. In this case, the nitro group (-NO₂) is a powerful activator, reducing the electron density of the benzene ring and making it susceptible to attack by a nucleophile.[5][6]

-

Nucleophilic Attack: A nucleophile, in this case, the fluoride ion (F⁻), attacks the electron-deficient carbon atom bearing a leaving group (the chlorine atom). This step is typically the rate-determining step of the overall reaction as it disrupts the ring's aromaticity.[6][7]

-

Formation of the Meisenheimer Complex: The nucleophilic attack results in a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5][6] The stability of this complex is paramount to the reaction's success.

-

Leaving Group Elimination: Aromatization is restored through the expulsion of the leaving group (Cl⁻), yielding the final product. This step is generally fast.[7]

Regioselectivity: The Decisive Role of the Nitro Group

The key to this synthesis is achieving selective substitution at the C-2 position (ortho to the nitro group) while leaving the C-3 chlorine atom (meta to the nitro group) untouched. This regioselectivity is a direct consequence of the resonance stabilization provided by the ortho-nitro group.

When the fluoride ion attacks the C-2 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative oxygen atoms of the nitro group through resonance. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.[8] In contrast, attack at the C-3 position does not allow for such resonance stabilization of the negative charge by the nitro group, making this pathway energetically unfavorable.[9]

The superior electron-withdrawing inductive effect of fluorine compared to chlorine also plays a role. It helps to stabilize the negative charge in the Meisenheimer complex, which lowers the activation barrier of the slow addition step and accelerates the overall reaction.[6][7]

Sources

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 4. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 1-Chloro-2-fluoro-3-nitrobenzene: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 1-chloro-2-fluoro-3-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the spectral characteristics of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles for researchers, scientists, and professionals in drug development.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectral behavior. The presence of three distinct substituents—a chlorine atom, a fluorine atom, and a nitro group—results in a highly asymmetric molecule. This asymmetry is crucial in interpreting the NMR spectra, as it renders all aromatic protons and carbons chemically non-equivalent. The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogens, significantly influences the electronic environment of the aromatic ring, leading to predictable downfield shifts in NMR and characteristic vibrational modes in IR spectroscopy.[1][2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the electron-withdrawing effects of the nitro, chloro, and fluoro substituents, all proton signals will be shifted downfield compared to benzene (δ 7.3 ppm).[1]

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.8 - 8.2 | dd | J(H4-H5) = 7-9, J(H4-F) = 2-4 |

| H-5 | 7.4 - 7.7 | t | J(H5-H4) = 7-9, J(H5-H6) = 7-9 |

| H-6 | 7.6 - 7.9 | dd | J(H6-H5) = 7-9, J(H6-F) = 5-7 |

Interpretation:

-

Chemical Shifts: The proton ortho to the nitro group (H-4) is expected to be the most deshielded and appear at the lowest field due to the strong anisotropic and electron-withdrawing nature of the nitro group. The other two protons will be arranged according to the combined electronic effects of the substituents.

-

Multiplicity and Coupling Constants: The splitting patterns are governed by spin-spin coupling with neighboring protons and the fluorine atom. H-4 will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-2. H-5 will be a triplet (or more accurately, a doublet of doublets with similar coupling constants) from coupling to H-4 and H-6. H-6 will be a doublet of doublets due to coupling with H-5 and the fluorine at C-2. The magnitude of the coupling constants (J-values) provides information about the relative positions of the coupled nuclei. Ortho-coupling between protons is typically in the range of 7-10 Hz, while meta-coupling is smaller (2-3 Hz).[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The chemical shifts are influenced by the electronegativity of the directly attached substituents and the overall electronic distribution in the ring.[4]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 120 - 125 (d, J(C1-F) ≈ 20-25 Hz) |

| C-2 | 150 - 155 (d, J(C2-F) ≈ 240-260 Hz) |

| C-3 | 145 - 150 (d, J(C3-F) ≈ 5-10 Hz) |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 120 - 125 (d, J(C6-F) ≈ 2-5 Hz) |

Interpretation:

-

Chemical Shifts: The carbons directly bonded to the electronegative substituents (C-1, C-2, and C-3) will show significant shifts. C-2, bonded to the highly electronegative fluorine, will be the most downfield and will exhibit a large one-bond carbon-fluorine coupling constant. C-3, attached to the nitro group, and C-1, attached to the chlorine, will also be downfield.

-

Carbon-Fluorine Coupling: The fluorine atom will cause splitting of the carbon signals. The largest coupling will be the one-bond coupling (¹JCF) for C-2. Two-bond (²JCF) and three-bond (³JCF) couplings will also be observed for C-1, C-3, and C-6, with diminishing magnitude as the distance from the fluorine atom increases.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[5] For this compound, a single signal is expected for the fluorine atom.

Predicted ¹⁹F NMR Data:

| Nucleus | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |

| F | -110 to -130 | ddd |

Interpretation:

The chemical shift of the fluorine atom is influenced by the electronic environment created by the adjacent chloro and nitro groups. The multiplicity will be a doublet of doublet of doublets (ddd) due to coupling with the two ortho protons (H-6) and the meta proton (H-4).

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the aromatic and substituent-bound carbon region (e.g., 0-160 ppm).

-

Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum to observe the coupling with protons.

-

Set the spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1580 - 1620 | C=C stretch (aromatic) | Medium-Strong |

| 1520 - 1560 | N-O asymmetric stretch | Strong |

| 1340 - 1380 | N-O symmetric stretch | Strong |

| 1100 - 1200 | C-F stretch | Strong |

| 700 - 800 | C-Cl stretch | Strong |

| 800 - 900 | C-H out-of-plane bend | Strong |

Interpretation:

-

Nitro Group: The most characteristic and intense bands in the IR spectrum of this compound will be the asymmetric and symmetric stretching vibrations of the nitro group, appearing around 1540 cm⁻¹ and 1360 cm⁻¹, respectively.[6][7]

-

Aromatic Ring: The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ region.

-

Halogen-Carbon Bonds: The C-F and C-Cl stretching vibrations will be present in the fingerprint region, typically as strong absorptions.

-

Substitution Pattern: The pattern of C-H out-of-plane bending bands in the 650-900 cm⁻¹ region can sometimes provide information about the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 175/177 | [M]⁺ (Molecular Ion) |

| 145/147 | [M - NO]⁺ |

| 129/131 | [M - NO₂]⁺ |

| 111/113 | [M - NO₂ - F]⁺ or [M - NO - Cl]⁺ |

| 99 | [C₆H₃F]⁺ |

| 75 | [C₆H₃]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) will be observed at m/z 175, with an isotopic peak at m/z 177 ([M+2]⁺) due to the presence of the chlorine-37 isotope. The relative intensity of these peaks will be approximately 3:1, which is characteristic of a monochlorinated compound.

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds is well-documented.[8][9][10] Common fragmentation pathways for this compound are expected to include:

-

Loss of the nitro group as NO (30 amu) or NO₂ (46 amu).

-

Sequential loss of the halogen atoms.

-

Cleavage of the aromatic ring at higher energies.

-

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to ensure good separation from any impurities.

-

-

Mass Spectrometry Analysis:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer (typically an electron ionization source).

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-200).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretation presented in this guide, grounded in fundamental spectroscopic principles, serve as a valuable resource for scientists and researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is critical for advancing research and development in the chemical and pharmaceutical industries.

References

-

Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Air & Waste Management Association, 53(5), 539-551. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Reich, H. J. (n.d.). Short Summary of 1H-NMR Interpretation. University of Wisconsin. Retrieved from [Link]

-

LibreTexts. (2021). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Chemist Nate. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

-

ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Clark, J. (2021). Table of Characteristic IR Absorptions. LibreTexts. Retrieved from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

-

ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-nitro-. National Institute of Standards and Technology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

EBSCO. (n.d.). Spectroscopic Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-nitro-. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-3-nitro-benzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-nitro-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1-Chloro-2-fluoro-3-nitrobenzene

Introduction: Understanding the Molecule and Its Risks

1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2) is a substituted aromatic compound utilized in various synthetic pathways within pharmaceutical and materials science research.[1] Its trifunctional nature, incorporating chloro, fluoro, and nitro groups, makes it a versatile building block. However, these same functional groups contribute to its significant health hazards. This guide provides a comprehensive overview of the intrinsic risks associated with this chemical and delineates the necessary protocols for its safe handling, storage, and emergency management. Adherence to these guidelines is critical for protecting researchers and ensuring a safe laboratory environment.

Chapter 1: Core Hazard Analysis

A thorough understanding of the hazards is the foundation of safe chemical handling. This compound is classified under the Globally Harmonized System (GHS) as a substance with multiple acute and chronic health risks. The primary routes of exposure are inhalation, skin contact, and ingestion.[2]

GHS Hazard Classification:

The compound is designated with the "Warning" signal word and, in some classifications, "Danger".[2][3] Its hazard statements (H-statements) paint a clear picture of the potential dangers:

-

H302: Harmful if swallowed [1]

-

H312: Harmful in contact with skin [1]

-

H332: Harmful if inhaled [1]

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

-

H335: May cause respiratory irritation [3]

The "Why" Behind the Hazards:

The toxicity of this compound is intrinsically linked to its chemical structure. The nitro group (-NO2) is a well-known toxicophore that can be metabolized into reactive intermediates, potentially leading to cellular damage. Halogenated aromatic compounds can be irritants and may be absorbed through the skin. The combination of these features results in a compound that is toxic via multiple exposure routes and causes significant irritation to skin, eyes, and the respiratory system.[3][4]

| Property | Value | Source |

| Molecular Formula | C6H3ClFNO2 | [3] |

| Molecular Weight | 175.54 g/mol | [1] |

| Appearance | Yellow to brown liquid | [5] |

| CAS Number | 2106-49-2 | [2] |

Chapter 2: Exposure Controls: Engineering and Personal Protective Equipment (PPE)

Mitigating exposure requires a multi-layered approach, starting with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All work involving this compound must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of harmful vapors in the laboratory workspace, directly addressing the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) hazards. Ensure the sash is kept at the lowest practical height to maximize capture efficiency. A readily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[2]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be deliberate and based on the specific hazards of this compound.

-

Hand Protection: Wear impervious protective gloves.[6] Standard nitrile gloves may not provide sufficient protection for prolonged contact. It is crucial to consult the glove manufacturer's compatibility charts for chlorinated and nitrated aromatic compounds. Consider double-gloving or using thicker, more resistant gloves (e.g., Viton®) for procedures with a higher risk of splashing.

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[6] Given the serious eye irritation risk (H319), a face shield should be worn in addition to goggles whenever there is a splash hazard, such as during transfers of large volumes or during reaction workups.

-

Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, impervious clothing or a chemical-resistant apron is necessary to protect against skin contact (H312, H315).[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[2]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[6]

Chapter 3: Standard Operating Protocol for Safe Handling and Weighing

This protocol outlines the essential steps for safely handling and weighing this compound for a typical reaction setup.

Methodology:

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Assemble all necessary equipment (glassware, spatulas, weigh paper, secondary containment tray).

-

Don the required PPE as specified in Chapter 2.

-

-

Weighing the Compound:

-

Place an analytical balance inside the fume hood if possible. If not, tare a sealed container (e.g., a vial with a cap), remove it from the balance, and add the chemical inside the fume hood.

-

Place the primary container of this compound in a secondary containment tray to contain any potential spills.

-

Carefully transfer the required amount of the liquid chemical to the tared container using a clean pipette.

-

Seal the tared container before moving it back to the balance for final weighing.

-

Clean any minor drips or residue from the primary container and tools with a solvent-moistened wipe (e.g., ethanol or acetone), disposing of the wipe in the designated hazardous waste stream.

-

-

Reaction Setup:

-

Perform all subsequent steps, such as dissolving the compound and adding it to the reaction vessel, within the fume hood.

-

Use a funnel for liquid transfers to minimize the risk of splashing.

-

Ensure all glassware joints are properly sealed.

-

-

Post-Handling:

-

Tightly seal the primary container of this compound.

-

Decontaminate the work surface within the fume hood.

-

Carefully remove PPE, avoiding contact with potentially contaminated surfaces. Wash hands and forearms thoroughly with soap and water.

-

Chapter 4: Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a well-ventilated, locked cabinet.[6] The container must be kept tightly closed to prevent the release of vapors.[2]

-

Conditions to Avoid: Avoid exposure to excess heat and incompatible materials.[3]

-

Incompatible Materials: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong bases, and reactive metals.

-

Hazardous Decomposition: Thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[3]

Chapter 5: Emergency Protocols

Immediate and correct response to an emergency is vital.

Exposure Response:

-

Inhalation (H332, H335): Immediately move the affected person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or symptoms persist, call for immediate medical attention.

-

Skin Contact (H312, H315): Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if skin irritation occurs or persists.[6]

-

Eye Contact (H319): Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice/attention.[6]

-

Ingestion (H302): Rinse the mouth with water. Do NOT induce vomiting.[3] Call a poison center or doctor immediately.

Accidental Release Measures:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards personnel.

-

Contain: Prevent further leakage or spillage. Use a liquid-binding material (e.g., diatomite, universal binders) to absorb the spill.[2] Do not use combustible materials like sawdust.[7]

-

Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Scrub the spill area and any contaminated equipment with a suitable solvent (e.g., alcohol), followed by soap and water.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3]

-

Specific Hazards: A fire will produce irritating and toxic gases.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Visualization of Emergency Workflow

The following diagram illustrates the critical decision-making process for responding to a dermal exposure event.

Sources

- 1. This compound | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.at [fishersci.at]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

A Senior Application Scientist's Guide to the Reactivity and Synthetic Utility of 1-Chloro-2-fluoro-3-nitrobenzene

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within the realms of drug discovery and agrochemical development, the strategic functionalization of aromatic scaffolds is of paramount importance. 1-Chloro-2-fluoro-3-nitrobenzene (CAS No. 2106-49-2) emerges as a highly valuable, albeit nuanced, building block. Its trifunctional nature, presenting a nitro group and two distinct halogen atoms on a benzene ring, offers a rich playground for chemoselective transformations. This guide provides an in-depth technical analysis of the reactivity of this molecule, moving beyond simple reaction schemes to elucidate the underlying principles that govern its synthetic applications. We will explore its behavior in nucleophilic aromatic substitution (SNAr), chemoselective reductions, and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for the discerning researcher.

Molecular Profile:

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | |

| Molecular Weight | 175.55 g/mol | |

| Appearance | Colorless to yellow crystal/liquid | |

| Melting Point | 32-34 °C | |

| Boiling Point | 260 °C | |

| CAS Number | 2106-49-2 |

Part 1: The Cornerstone of Reactivity - Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nature of the nitro group, positioned meta to both halogens, significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the critical determinant of the reaction rate.

Regioselectivity: The Decisive Role of the Halogen

A key question for any synthetic chemist looking at this molecule is: which halogen is displaced? The fluorine at C-2 or the chlorine at C-1? The answer lies in the electronic effects each halogen exerts during the rate-determining step—the nucleophilic attack.

It is a well-established principle in SNAr chemistry that fluorine is a significantly better activating group and leaving group than chlorine. This is counterintuitive when considering C-X bond strengths from aliphatic chemistry. However, in the SNAr mechanism, the C-X bond is broken after the rate-determining step. The dominant factor is the halogen's ability to stabilize the negatively charged Meisenheimer complex through its inductive effect (-I).

-

Fluorine's Superiority: Being the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect strongly stabilizes the developing negative charge in the Meisenheimer intermediate when the nucleophile attacks the fluorine-bearing carbon (C-2).

-

Chlorine's Role: Chlorine also has an inductive effect, but it is weaker than that of fluorine.

Therefore, nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the fluoride ion. The nitro group at C-3, while not in the ideal ortho or para position for resonance stabilization of the carbanion, still provides strong activation of the entire ring.

Protocol: Synthesis of N-Aryl-2-amino-1-chloro-3-nitrobenzene Derivatives

This protocol details a general procedure for the regioselective substitution of the fluorine atom in this compound with an amine nucleophile. This reaction is a cornerstone for building more complex molecules, such as kinase inhibitors.

Objective: To synthesize an N-substituted 2-amino-1-chloro-3-nitrobenzene via SNAr.

Materials:

-

This compound (1.0 eq)

-

Aryl amine (e.g., aniline or a substituted aniline) (1.1 - 1.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the aryl amine (1.1 eq) in anhydrous DMF (5-10 mL per mmol of the limiting reagent).

-

Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HF produced during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the nucleophilicity of the amine. Less reactive amines may require higher temperatures.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting halonitrobenzene is consumed. Reaction times can vary from 4 to 24 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water or ice to precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration and wash it with water to remove inorganic salts.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Self-Validation: The regioselectivity of the substitution can be confirmed by ¹H NMR and ¹⁹F NMR spectroscopy. The disappearance of the fluorine signal in the ¹⁹F NMR spectrum of the product is a clear indicator of successful substitution at the C-2 position.

Part 2: Orthogonal Reactivity - Chemoselective Reduction of the Nitro Group

A significant advantage of using this compound is the ability to perform orthogonal chemistry. Once the desired substitution at the C-2 position is achieved, the nitro group can be selectively reduced to an amine, providing a handle for a wide array of further transformations, such as amide bond formation or diazotization. The challenge lies in reducing the nitro group without affecting the halogen substituents (dehalogenation), which is a common side reaction, especially during catalytic hydrogenation.

Choosing the Right Reducing Agent

The choice of reducing agent is critical for achieving high chemoselectivity.

-

Catalytic Hydrogenation: Standard conditions like H₂ with Pd/C are often too harsh and can lead to significant hydrodehalogenation. However, modified catalysts, such as sulfided platinum on carbon (Pt/C), can show excellent selectivity for nitro group reduction while preserving halogens.

-

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic, robust methods that are highly selective for the reduction of aromatic nitro groups and generally do not affect aryl halides.

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C or Pt/C) can offer a milder alternative to high-pressure hydrogenation, often with improved selectivity.

Protocol: Selective Nitro Group Reduction using SnCl₂

This protocol describes the reduction of a substituted 2-amino-1-chloro-3-nitrobenzene to the corresponding diamine using tin(II) chloride.

Objective: To synthesize a 1-chloro-2,3-diaminobenzene derivative.

Materials:

-

Substituted 2-amino-1-chloro-3-nitrobenzene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the nitro-containing starting material (1.0 eq) in ethanol (10-20 mL per gram of substrate).

-

Reagent Addition: Add tin(II) chloride dihydrate (4.5 eq) to the suspension.

-

Acidification & Heating: Carefully add concentrated HCl dropwise while stirring. An exothermic reaction may occur. After the initial reaction subsides, heat the mixture to reflux (approximately 70-80 °C) for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully basify the mixture by adding a cold aqueous solution of NaOH (e.g., 5 M) until the pH is >10. This will precipitate tin salts as tin hydroxide. Caution: This neutralization is highly exothermic.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine.

-

Purification: The product can be purified by column chromatography on silica gel if necessary. The resulting diamines are often sensitive to air oxidation and should be handled under an inert atmosphere and used promptly.

Part 3: Expanding the Synthetic Toolbox - Palladium-Catalyzed Cross-Coupling

While SNAr reactions exploit the reactivity at the C-F bond, the C-Cl bond remains a valuable handle for further functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon (e.g., Suzuki-Miyaura) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, dramatically increasing the molecular complexity that can be achieved from this single precursor.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is particularly useful when the SNAr reaction is not feasible or when a different regioselectivity is desired. For a substrate like this compound, after the initial SNAr reaction at the C-2 position, the remaining C-1 chloro substituent can potentially undergo a Buchwald-Hartwig amination. However, the presence of the nitro group can be problematic with some strong bases used in this reaction, like KOtBu. Careful selection of reaction conditions is therefore crucial.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. This reaction offers a reliable way to introduce new aryl or vinyl groups at the C-1 position of our scaffold. The relative reactivity of C-Cl vs. C-F bonds in palladium-catalyzed cross-coupling is generally C-I > C-Br > C-OTf > C-Cl >> C-F. Thus, selective coupling at the C-Cl position in the presence of a C-F bond is highly feasible.

Regioselectivity in Cross-Coupling: In the context of a dihaloarene, the site of oxidative addition of the palladium catalyst determines the regioselectivity. For this compound, oxidative addition is expected to occur preferentially at the C-Cl bond over the much less reactive C-F bond. This provides an orthogonal handle to the SNAr reactivity.

Comparative Reactivity Summary:

| Reaction Type | Favored Position | Leaving Group | Mechanistic Rationale |

| SNAr | C-2 | F⁻ | Strong inductive effect of F stabilizes the Meisenheimer intermediate. |

| Pd-Coupling | C-1 | Cl⁻ | Lower C-Cl bond dissociation energy facilitates oxidative addition of Pd(0). |

Conclusion: A Strategic Asset in Synthesis

This compound is a testament to the power of strategic functionalization in a building block. Its reactivity is governed by a delicate interplay of electronic effects, offering chemists multiple avenues for elaboration. The high reactivity and regioselectivity of the C-2 fluorine in SNAr reactions provide a reliable entry point for introducing nitrogen or oxygen nucleophiles. Subsequently, the nitro group serves as a latent amino group, accessible through chemoselective reduction, while the C-1 chlorine remains available for palladium-catalyzed cross-coupling reactions. This predictable, orthogonal reactivity makes this compound a strategic asset for the efficient construction of complex, highly functionalized aromatic compounds, particularly in the synthesis of kinase inhibitors and other biologically active molecules. Understanding the principles outlined in this guide will empower researchers to harness the full synthetic potential of this versatile intermediate.

References

-

Expert Insights: Utilizing 1-Chloro-4-Fluoro-2-Nitrobenzene in Agrochemical and Specialty Chemical Production - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound | C6H3ClFNO2 | CID 75016 - PubChem. (n.d.). Retrieved from [Link]

-

SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. - ResearchGate. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). Retrieved from [Link]

-

1-Chloro-3-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 3017500 - PubChem. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. - Filo. (2025, May 10). Retrieved from [Link]

The Strategic Utility of 1-Chloro-2-fluoro-3-nitrobenzene in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract